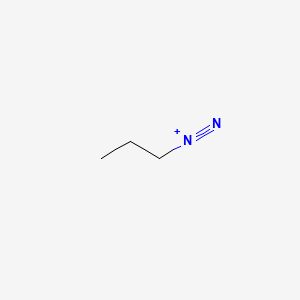
1-Propanediazonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanediazonium is an organic compound with the molecular formula C₃H₇N₂. It belongs to the class of diazonium salts, which are characterized by the presence of a diazonium group (N₂⁺) attached to an organic moiety. These compounds are known for their reactivity and are widely used in various chemical processes .
Vorbereitungsmethoden
1-Propanediazonium can be synthesized through the diazotization of 1-propylamine. The process involves the reaction of 1-propylamine with nitrous acid (HNO₂) in the presence of a strong acid like hydrochloric acid (HCl). The reaction conditions typically require low temperatures to stabilize the diazonium ion .
Synthetic Route:
- Dissolve 1-propylamine in an aqueous solution of hydrochloric acid.
- Cool the solution to 0-5°C.
- Slowly add an aqueous solution of sodium nitrite (NaNO₂) to the mixture while maintaining the low temperature.
- The diazonium salt, this compound chloride, precipitates out of the solution.
Industrial Production: The industrial production of diazonium salts, including this compound, often involves continuous flow processes to enhance safety and efficiency. These processes allow for better temperature control and mixing, reducing the risk of decomposition and side reactions .
Analyse Chemischer Reaktionen
1-Propanediazonium undergoes various types of chemical reactions, including substitution, reduction, and coupling reactions. The reactivity of the diazonium group makes it a versatile intermediate in organic synthesis.
Substitution Reactions:
Sandmeyer Reaction: this compound can react with copper(I) chloride (CuCl) to form 1-chloropropane.
Gattermann Reaction: It can react with hydrogen cyanide (HCN) in the presence of copper(I) cyanide (CuCN) to form 1-cyanopropane.
Reduction Reactions:
- This compound can be reduced to 1-propylamine using reducing agents like hypophosphorous acid (H₃PO₂).
Coupling Reactions:
Wissenschaftliche Forschungsanwendungen
1-Propanediazonium and other diazonium salts have a wide range of applications in scientific research and industry:
Chemistry:
- Used as intermediates in the synthesis of various organic compounds.
- Employed in the preparation of azo dyes through coupling reactions .
Biology and Medicine:
- Diazonium salts are used in the modification of biomaterials to enhance their properties, such as biocompatibility and surface functionality .
Industry:
- Utilized in the production of polymers and coatings.
- Applied in the synthesis of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of 1-propanediazonium involves the formation of a highly reactive diazonium ion (N₂⁺). This ion can undergo various reactions depending on the conditions and reagents used. The diazonium group acts as a good leaving group, facilitating substitution reactions. In coupling reactions, the diazonium ion forms a bridge between two aromatic rings, resulting in the formation of azo compounds .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
103322-03-8 |
|---|---|
Molekularformel |
C3H7N2+ |
Molekulargewicht |
71.10 g/mol |
IUPAC-Name |
propane-1-diazonium |
InChI |
InChI=1S/C3H7N2/c1-2-3-5-4/h2-3H2,1H3/q+1 |
InChI-Schlüssel |
ZFBDNDJCZXBYGW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC[N+]#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


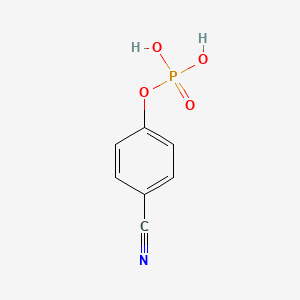
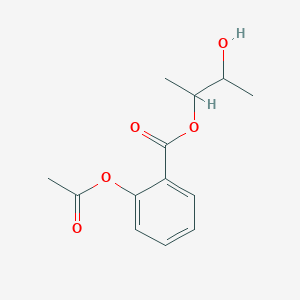

![1,1'-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene)](/img/structure/B14340308.png)
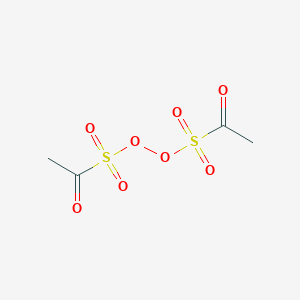
![2-[(4-Methylphenyl)(phenyl)methyl]propane-1,3-diol](/img/structure/B14340322.png)
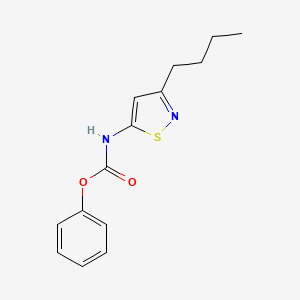
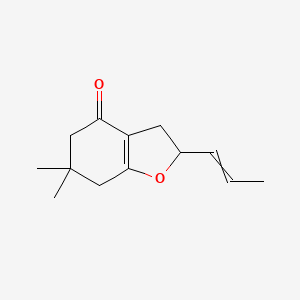
![4-[(3-Methyl-1,2-oxazol-5-yl)amino]naphthalene-1,2-dione](/img/structure/B14340355.png)
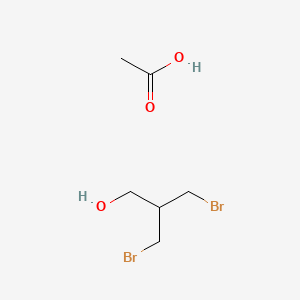
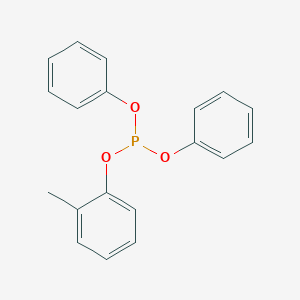

![4-(Dimethylamino)-3-[4-(methylsulfanyl)phenyl]but-3-en-2-one](/img/structure/B14340368.png)
![Methyl 8-[(2-methoxyethoxy)methoxy]octanoate](/img/structure/B14340391.png)
